molecular formula C23H17BrF3N3OS B12035226 2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B12035226
M. Wt: 520.4 g/mol
InChI Key: PIBUQDVIUNCHMW-UHFFFAOYSA-N
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Description

2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a trifluoromethyl group attached to a pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridinyl ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridinyl Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The bromophenyl, cyano, and trifluoromethyl groups are introduced through various reactions, such as halogenation, nitrile formation, and trifluoromethylation.

    Sulfanyl Group Addition: The sulfanyl group is added to the pyridinyl ring through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 2,5-dimethylphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or de-cyanated compounds.

Scientific Research Applications

2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H17BrF3N3OS

Molecular Weight

520.4 g/mol

IUPAC Name

2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C23H17BrF3N3OS/c1-13-3-4-14(2)19(9-13)29-21(31)12-32-22-17(11-28)18(23(25,26)27)10-20(30-22)15-5-7-16(24)8-6-15/h3-10H,12H2,1-2H3,(H,29,31)

InChI Key

PIBUQDVIUNCHMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)C#N

Origin of Product

United States

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